Product packaging for Boc-N-Me-Glu(Obzl)-OH(Cat. No.:CAS No. 200615-91-4)

Boc-N-Me-Glu(Obzl)-OH

Cat. No.: B558145
CAS No.: 200615-91-4
M. Wt: 351.4 g/mol
InChI Key: NEJPFSNBCOTZHN-AWEZNQCLSA-N
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Description

Significance of N-Methylated Amino Acids in Peptide and Peptidomimetic Design

N-methylation, the substitution of the amide proton in a peptide backbone with a methyl group, is a critical modification in the development of therapeutic peptides and peptidomimetics. researchgate.netnih.gov This seemingly minor alteration can profoundly influence the pharmacological properties of a peptide. One of the most significant benefits of N-methylation is the enhanced resistance to enzymatic degradation by proteases. enamine.netmerckmillipore.comresearchgate.net This increased stability leads to a longer in vivo half-life, a crucial factor for drug efficacy.

Furthermore, N-methylation can modulate the conformational flexibility of the peptide backbone. researchgate.netresearchgate.net By introducing steric hindrance, the methyl group can restrict the available conformational space, sometimes favoring a specific bioactive conformation. chemrxiv.org This can lead to improved receptor selectivity and binding affinity. researchgate.net For instance, N-methylation has been shown to enhance the propensity of a peptide to adopt turn conformations with a cis-amide bond. merckmillipore.com This modification can also improve a molecule's permeability across cell membranes, a major hurdle in the development of peptide-based drugs. researchgate.netnih.gov The strategic incorporation of N-methylated amino acids has been successfully employed in the development of several FDA-approved peptidomimetic drugs, such as the immunosuppressant cyclosporine A. nsf.gov

Role of Protecting Groups in Complex Organic Synthesis: The Boc and Benzyl (B1604629) Ester Moieties

In the multi-step synthesis of complex molecules like peptides, protecting groups are indispensable tools for ensuring chemoselectivity. libretexts.org They temporarily block reactive functional groups to prevent unwanted side reactions during a chemical transformation. libretexts.orgwikipedia.org The choice of protecting groups is governed by their stability under specific reaction conditions and the ease and selectivity of their removal, a concept known as orthogonality. numberanalytics.comtotal-synthesis.com

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines. numberanalytics.comwikipedia.orgjk-sci.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). jk-sci.com The Boc group is stable to basic conditions, many nucleophiles, and catalytic hydrogenation, making it orthogonal to other common protecting groups like Fmoc (removed by base) and Cbz (removed by hydrogenolysis). total-synthesis.com Deprotection of the Boc group is readily achieved using strong acids such as trifluoroacetic acid (TFA). wikipedia.orgjk-sci.com

Benzyl esters are frequently employed to protect carboxylic acid functional groups. wikipedia.orglibretexts.org They can be formed through standard esterification methods and are stable to the acidic conditions often used for Boc group removal. libretexts.org The benzyl ester protecting group is typically cleaved by catalytic hydrogenolysis, a mild method that does not affect most other protecting groups, thus providing another layer of orthogonality in a synthetic strategy. wikipedia.orglibretexts.org

Contextualization of Boc-N-Me-Glu(Obzl)-OH within the Landscape of Modified Amino Acid Building Blocks

This compound is a highly specialized building block designed for use in peptide synthesis, particularly solid-phase peptide synthesis (SPPS). sigmaaldrich.com It is a derivative of L-glutamic acid, an amino acid that contains a side-chain carboxylic acid. google.com In peptide synthesis, both the α-amino group and the side-chain carboxyl group of glutamic acid must be appropriately protected to ensure the correct peptide sequence is assembled. google.compeptide.com

The structure of this compound incorporates the key features discussed above:

N-Methylation: The nitrogen of the amino acid is methylated, which will confer the aforementioned benefits of increased proteolytic stability and conformational constraint to the resulting peptide. enamine.netmerckmillipore.com

Boc Protection: The α-amino group is protected with a Boc group, allowing for its controlled deprotection and subsequent coupling in peptide synthesis. sigmaaldrich.com

Benzyl Ester Protection: The side-chain carboxyl group of the glutamic acid residue is protected as a benzyl ester, preventing it from reacting during peptide bond formation. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25NO6 B558145 Boc-N-Me-Glu(Obzl)-OH CAS No. 200615-91-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19(4)14(16(21)22)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJPFSNBCOTZHN-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426675
Record name Boc-N-Me-Glu(Obzl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200615-91-4
Record name Boc-N-Me-Glu(Obzl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Application in Peptide and Peptidomimetic Synthesis

Incorporation of Boc-N-Me-Glu(Obzl)-OH into Peptide Chains via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, and this compound is specifically designed for seamless integration into this methodology.

The primary application of this compound in SPPS is to introduce N-methylated glutamic acid residues into a growing peptide chain. N-methylation, the substitution of a methyl group on the backbone amide nitrogen, is a key modification in medicinal chemistry. researchgate.netnih.govbenthamdirect.com This modification can significantly enhance the pharmacological properties of peptides by increasing their resistance to enzymatic degradation, improving their metabolic stability, and enhancing their cell permeability. researchgate.netnih.govbenthamdirect.com The direct incorporation of a pre-synthesized N-methylated amino acid building block like this compound is the most convenient method for creating peptides with this modification during SPPS. researchgate.net

This compound is fully compatible with the protocols of Boc-based solid-phase peptide synthesis. peptide.com In this strategy, the temporary N-terminal Boc protecting group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups, such as the benzyl (B1604629) ester on the glutamic acid side chain, remain intact. peptide.com These side-chain protecting groups require a much stronger acid, like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage of the peptide from the resin support. peptide.com

The synthesis cycle involves the following key steps:

Deprotection: The Boc group of the resin-bound amino acid is removed with TFA. peptide.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized.

Coupling: The next amino acid in the sequence, in this case, this compound, is activated and coupled to the free amine of the resin-bound peptide. google.com

Washing: Excess reagents and byproducts are washed away. google.com

This cycle is repeated until the desired peptide sequence is assembled. google.com The benzyl group protecting the side-chain of the glutamic acid residue is stable to the repetitive TFA treatments used for Boc group removal. peptide.com

Table 1: Protecting Groups in Boc-SPPS

Protecting Group Abbreviation Function Cleavage Condition
tert-Butyloxycarbonyl Boc Temporary α-amino group protection Moderate acid (e.g., TFA) peptide.com
Benzyl Bzl/OBzl Permanent side-chain protection Strong acid (e.g., HF, TFMSA) peptide.com

Role as a Building Block for Introducing N-Methylated Glutamic Acid Residues

Liquid-Phase Peptide Synthesis (LPPS) Applications

While SPPS is the dominant method for peptide synthesis, this compound can also be utilized in liquid-phase peptide synthesis (LPPS). In LPPS, the reactions are carried out in solution, and the peptide is purified after each coupling step. This method can be advantageous for the large-scale synthesis of shorter peptides. The principles of protection and coupling chemistry for this compound in LPPS are similar to those in SPPS.

Design and Synthesis of Peptidomimetics Incorporating N-Methylated Glutamic Acid

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been modified to improve their therapeutic properties. researchgate.net The incorporation of N-methylated amino acids, such as N-methylated glutamic acid derived from this compound, is a powerful strategy in the design of peptidomimetics. researchgate.netresearchgate.net

N-methylation of the peptide backbone has a profound impact on the conformation and, consequently, the bioactivity of peptides. nsf.gov The presence of the methyl group on the amide nitrogen introduces steric hindrance that can restrict the rotation around the peptide bond, favoring a cis-amide bond conformation in some cases. mdpi.com This conformational constraint can lead to more defined three-dimensional structures.

The key effects of N-methylation include:

Increased Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, enzymes that degrade peptides, thereby increasing the peptide's half-life in vivo. nih.govbenthamdirect.com

Enhanced Membrane Permeability: By removing the hydrogen bond donor capacity of the amide nitrogen, N-methylation can increase the lipophilicity of the peptide, which may improve its ability to cross cell membranes. nih.govbenthamdirect.com

Modulation of Receptor Binding: The conformational changes induced by N-methylation can alter the peptide's binding affinity and selectivity for its biological target. nih.govnih.gov In some instances, N-methylation can lead to a significant increase in binding affinity and specificity. nih.gov

The strategic placement of N-methylated residues within a peptide sequence is a key tool for modulating its conformational preferences and optimizing its biological activity. By systematically replacing each amino acid with its N-methylated counterpart, a technique known as an "N-methyl scan," researchers can probe the structure-activity relationship of a peptide. mdpi.comnih.gov This approach helps to identify which positions are sensitive to this modification and can lead to the discovery of analogs with improved properties. nih.govnih.gov The insights gained from such studies are invaluable for the rational design of peptidomimetics with desired conformational and bioactive profiles. nih.gov

Impact of N-Methylation on Peptide Conformation and Bioactivity

Synthesis of Complex Biomolecules Utilizing this compound as a Precursor

The protected amino acid derivative, this compound, serves as a specialized and valuable building block in the chemical synthesis of complex peptides and peptidomimetics. Its unique structure, which incorporates both an N-terminal methyl group and specific protecting groups (Boc and Benzyl), allows for its strategic insertion into peptide sequences to create molecules with tailored properties. This precursor is particularly important for developing bioactive peptides such as enzyme inhibitors and receptor ligands. chemimpex.com

The incorporation of an N-methylated amino acid like N-Me-Glu is a key strategy in medicinal chemistry to enhance the pharmacological profile of a peptide. N-methylation can increase a peptide's metabolic stability by protecting it from enzymatic degradation, improve its membrane permeability, and modulate its conformational flexibility, which can lead to higher receptor affinity and selectivity. The synthesis of peptides rich in N-methylated amino acids, however, presents significant challenges. The coupling of an N-methylated amino acid to another residue, especially to another N-methylated residue, is often sluggish and occurs in low yield due to steric hindrance around the secondary amine.

While specific, publicly documented examples of complex biomolecules synthesized directly from this compound are not prevalent in broad literature searches, the utility of its structural analogue, Boc-Glu(OBzl)-OH, is well-established and illustrates the role of such precursors. Research on the synthesis of phosphopeptides and other complex peptide sequences frequently utilizes Boc-Glu(OBzl)-OH to introduce a glutamic acid residue at a specific position within the biomolecule. These syntheses demonstrate the precursor's role in building well-defined peptide backbones, which are later deprotected and modified to yield the final, functional biomolecule.

The research findings presented in the following table detail the synthesis of several complex peptides using the related, non-methylated precursor. These examples serve to illustrate the established synthetic routes and the types of biomolecules where a glutamic acid derivative is a critical component. The methodologies, such as the use of specific coupling agents and deprotection strategies, are often applicable to the synthesis involving N-methylated analogues like this compound.

Table 1: Examples of Complex Peptides Synthesized with the Related Precursor Boc-Glu(OBzl)-OH This table shows examples of complex biomolecules synthesized using the non-N-methylated analogue to illustrate the synthetic utility of protected glutamic acid derivatives.

Synthesized Biomolecule FragmentPrecursor UsedType of Biomolecule / Research AreaKey Findings
Boc-Asn-Glu(OBzl)-Tyr[PO(OMe)₂]-Thr(Bzl)-Ala-OBzlBoc-Glu(OBzl)-OHPhosphopeptide SynthesisDemonstrates the use in Boc-based solution-phase synthesis for creating phosphorylated peptide sequences. The coupling proceeded in high yield without byproduct formation.
Boc-Glu(OBzl)-Ser(PO₃R₂)-Leu-OBzl (where R = phenyl, benzyl, etc.)Boc-Glu(OBzl)-OHPhosphopeptide SynthesisUsed in the synthesis of protected tripeptides to study different phosphate (B84403) protecting groups. The benzyl and phenyl groups were readily removed by hydrogenolysis to yield the final phosphopeptide.
Boc-Glu(OBzl)-Abu(PO₃Me₂)-Leu-OBzlBoc-Glu(OBzl)-OHPhosphonopeptide SynthesisIncorporated into a tripeptide using the Boc mode of peptide synthesis. The study focused on creating stable phosphonate (B1237965) analogues of phosphoserine.
Thymosin α₁ (and related fragments)Boc-Glu(OBzl)-OHPolypeptide Hormone Synthesis (Solid-Phase)Utilized in the solid-phase synthesis of the 28-amino acid peptide, Thymosin α₁, highlighting its role in building long, complex peptide chains on a resin support.

These studies underscore the importance of protected glutamic acid derivatives in constructing intricate biomolecules. The choice of protecting groups, such as the acid-labile Boc group for the N-terminus and the benzyl (Bzl) ester for the side-chain carboxyl group, allows for selective deprotection steps, a cornerstone of modern peptide synthesis. chemimpex.com The synthesis of N-methylated peptides requires specialized coupling reagents, such as PyAOP or PyBOP, often in combination with additives like HOAt or OxymaPure, to overcome the steric hindrance and achieve efficient amide bond formation. Therefore, the successful incorporation of this compound into a complex biomolecule would rely on these optimized and carefully controlled synthetic conditions.

Conformational Analysis and Structural Studies of N Methylated Glutamic Acid Derivatives

Conformational Preferences of Boc-Protected Amino Acid N-Methylamides

The N-methylation of the peptide bond introduces a tertiary amide, which has distinct conformational preferences compared to the secondary amide found in natural peptides. The most significant consequence is a lower energy barrier for cis-trans isomerization around the amide bond. researchgate.net While standard peptide bonds strongly favor the trans conformation (ω ≈ 180°), the steric hindrance introduced by the N-methyl group reduces the energy difference between the cis (ω ≈ 0°) and trans conformers. sioc-journal.cnresearchgate.net

For Boc-protected amino acids, conformational energy calculations have shown that the cis and trans conformations of the urethane (B1682113) amide bond have nearly equal energies. researchgate.net This contrasts sharply with N-acetyl derivatives, where the trans form is much lower in energy. researchgate.net The increased population of the cis isomer is a hallmark of N-methylated residues and is influenced by factors such as solvent polarity, with more polar solvents often favoring the cis state. nih.govrsc.orgresearchgate.net In the context of Boc-N-Me-Glu(Obzl)-OH, the bulky Boc and benzyl (B1604629) groups, along with the N-methyl group, create a sterically crowded environment that dictates the accessible conformational space. The preference for a specific conformer will be a delicate balance between these steric interactions.

FeatureSecondary Amide (e.g., Ac-Glu-NHMe)Tertiary Amide (e.g., Boc-N-Me-Glu-NHMe)
Amide Bond -CO-NH--CO-N(Me)-
Hydrogen Bond Donor Yes (N-H)No
cis/trans Energy Barrier High (~20 kcal/mol)Lower researchgate.net
Preferred Conformation Strongly favors transIncreased population of cis isomer sioc-journal.cnresearchgate.net
Boc Group Influence ---Further lowers energy difference between cis and trans researchgate.net

Influence of N-Methylation on Peptide Backbone and Side-Chain Dynamics

N-methylation profoundly impacts the local flexibility of the peptide backbone. The substitution of the amide proton with a methyl group eliminates the possibility of forming a hydrogen bond, which is a critical interaction for stabilizing secondary structures like α-helices and β-sheets. nih.govnsf.gov This disruption can lead to increased local flexibility. However, the steric bulk of the methyl group also restricts the allowable combinations of the backbone dihedral angles, φ (phi) and ψ (psi). nih.gov This can, in some contexts, lead to a more rigid and defined local conformation. nih.gov For instance, N-methylation can be used to nucleate specific turn structures, such as β-turns, particularly in homochiral sequences. researchgate.netrsc.org

Spectroscopic Characterization (e.g., NMR, IR) in Conformational Elucidation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for characterizing the conformational equilibria of N-methylated amino acids. researchgate.netnih.govnih.gov

NMR Spectroscopy: One of the most direct applications of NMR is the study of cis-trans isomerization. The signals for the N-methyl group and the α-proton (Hα) often appear as distinct sets of peaks in the ¹H NMR spectrum, corresponding to the cis and trans isomers. rsc.org The relative integration of these peaks provides a quantitative measure of the population of each isomer in solution. rsc.org For this compound, the chemical shifts of the N-methyl protons and the Hα would be indicative of the conformational state. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space distance information, which is crucial for distinguishing between cis (strong Hα(i) to N-Me(i+1) NOE) and trans isomers. nih.gov ¹³C NMR is also sensitive to conformation, with the chemical shifts of the carbonyl and α-carbons differing between isomers. mdpi.com

IR Spectroscopy: The amide I band (primarily C=O stretching) in the IR spectrum is a sensitive probe of peptide backbone conformation. In N-methylated peptides, the position of this band can help distinguish between different secondary structures and hydrogen-bonding patterns. usp.br For a molecule like this compound in solution, IR spectroscopy can reveal information about intramolecular hydrogen bonding, for example, between the Boc carbonyl and a potential hydrogen bond donor, although the primary amide N-H is absent. mdpi.com The absence of the N-H stretching band, typically found around 3300-3500 cm⁻¹, is a clear indicator of successful N-methylation.

Spectroscopic TechniqueObservable ParameterInformation Gained
¹H NMR Separate signals for N-Me, Hαcis/trans isomer populations rsc.orgrsc.org
2D NMR (NOESY/ROESY) Cross-peaks (e.g., Hα to N-Me)Through-space proximity, confirmation of cis/trans state nih.gov
¹³C NMR Carbonyl and Cα chemical shiftsConformational state, isomer identification mdpi.com
IR Spectroscopy Amide I band positionBackbone conformation, hydrogen bonding usp.br
IR Spectroscopy N-H stretch regionConfirmation of N-methylation (absence of N-H band)

Computational Chemistry Approaches for Predicting and Analyzing Conformations

Computational methods are indispensable for exploring the complex conformational landscape of modified amino acids like this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the relative energies of different conformers (e.g., cis and trans isomers) and the energy barriers for their interconversion. researchgate.netrsc.org

These calculations have confirmed that N-methylation generally lowers the activation energy for cis-trans isomerization compared to non-methylated amides. researchgate.net For a specific derivative, DFT can be used to generate a Ramachandran-like plot, mapping the potential energy surface as a function of the φ and ψ dihedral angles, revealing the lowest energy conformations. nih.gov

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule in a simulated solvent environment over time. rsc.orgnih.gov An MD simulation of this compound could reveal the preferred backbone and side-chain dihedral angles, the timescale of cis-trans isomerization, and the influence of the solvent on the conformational equilibrium. researchgate.net Such simulations are particularly useful for understanding how the combination of N-methylation and bulky protecting groups collectively restricts the molecule's flexibility and defines its preferred shape. nih.gov Recent studies have focused on developing and validating force fields that can accurately model the behavior of N-methylated peptides, which is crucial for reliable predictions. rsc.org

Advanced Derivatization and Functionalization of Boc N Me Glu Obzl Oh

Site-Specific Modification and Conjugation Techniques

Site-specific modification of peptides and related molecules is crucial for producing homogeneous products with predictable properties and functions. nih.gov The structure of Boc-N-Me-Glu(Obzl)-OH is ideally suited for such precise modifications due to its orthogonal protection scheme. acs.org In the context of peptide synthesis, an orthogonal system is one in which the protecting groups can be removed under completely different chemical conditions, allowing for selective deprotection and reaction at specific sites. peptide.com

The Boc/Bzl protection strategy is a cornerstone of this selectivity. acs.orgpeptide.com The N-terminal Boc group is labile under moderately acidic conditions, typically using trifluoroacetic acid (TFA), which facilitates stepwise peptide chain elongation. peptide.com Conversely, the benzyl (B1604629) ester protecting the glutamic acid side chain is stable to these conditions but can be selectively removed later through catalytic hydrogenation. acs.org This differential reactivity is fundamental, as it allows chemists to build a peptide backbone and then, at a later stage, expose the side-chain carboxyl group for a specific conjugation reaction.

Table 1: Orthogonal Protection Strategy in this compound

Protecting GroupProtected SiteTypical Deprotection MethodPurpose in Site-Specific Modification
Boc (tert-butyloxycarbonyl)α-AmineAcidolysis (e.g., Trifluoroacetic Acid)Allows for sequential N-terminal elongation in peptide synthesis. peptide.com
Bzl (Benzyl)γ-Carboxyl (Side Chain)Catalytic Hydrogenation (e.g., Pd/C)Enables selective deprotection of the side chain for conjugation after the peptide backbone is assembled. acs.org

Creation of Fluorescent Probes and Other Molecular Tools from this compound Precursors

The ability to perform site-specific modifications on this compound makes it an excellent precursor for the synthesis of molecular probes and other research tools. While the compound itself is not a probe, its derivatization is a key step in creating molecules designed to report on biological processes. The fundamental principle involves using the orthogonally protected side chain as a point of attachment for a reporter molecule, such as a fluorophore.

The process typically involves the selective removal of the benzyl ester from the side chain, as described previously, to yield a free carboxylic acid. This functional group is a versatile reactive handle that can be readily coupled to a primary amine on a fluorescent dye molecule through standard amide bond formation chemistry, often facilitated by carbodiimide (B86325) coupling agents. This reaction creates a stable, covalent link between the amino acid scaffold and the fluorescent tag.

By incorporating this fluorescently labeled glutamic acid derivative into a peptide sequence, researchers can create probes to visualize peptide localization in cells, monitor enzyme activity, or study receptor-ligand interactions. The N-methylated backbone of the original precursor can also confer increased proteolytic resistance to the resulting peptide probe, enhancing its stability in biological assays.

Table 2: Examples of Molecular Tools Derivable from this compound

Type of Molecular ToolConjugation Partner (Example)Synthetic StrategyPotential Application
Fluorescent Peptide Probe Amine-functionalized Fluorophore (e.g., Dansyl cadaverine)Deprotection of the benzyl ester followed by amide coupling to the fluorophore's amine group.Tracking peptide uptake and distribution in living cells; Förster Resonance Energy Transfer (FRET) assays.
Biotinylated Peptide Biotin-PEG-AmineDeprotection of the benzyl ester followed by amide coupling to the amine-terminated biotin (B1667282) derivative.Affinity purification of binding partners; Immobilization on streptavidin-coated surfaces for binding studies.
PEGylated Peptide Amino-PEGDeprotection of the benzyl ester followed by amide coupling to the amino-PEG.Improving the solubility and pharmacokinetic profile of a bioactive peptide.

Development of Prodrugs and Targeted Delivery Systems

This compound serves as a valuable building block in the field of drug delivery, particularly in the design of prodrugs and targeted delivery systems. chemimpex.com A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active pharmaceutical ingredient. researchgate.netnih.gov This approach is used to overcome limitations of the parent drug, such as poor solubility, low bioavailability, or lack of target specificity. chemimpex.comgoogle.com

The chemical structure of this compound offers several advantages for prodrug design. After selective deprotection of the benzyl group, the resulting free side-chain carboxyl group provides a site for covalently linking a parent drug (e.g., one containing a hydroxyl or amine group) via an ester or amide bond. This linkage is often designed to be a substrate for specific enzymes present at the target site of action, ensuring that the active drug is released where it is needed most. researchgate.net

Furthermore, incorporating an amino acid moiety like glutamic acid can facilitate transport across biological membranes by hijacking endogenous nutrient transporters, such as the peptide transporter PEPT1 in the intestine. nih.govresearchgate.net This "targeted-prodrug" strategy can significantly enhance the oral absorption of a drug. The N-methylated backbone can also improve the metabolic stability of the prodrug itself, preventing premature degradation. By conjugating a drug to this precursor, its physicochemical properties can be tuned to enable formulation in long-acting drug delivery systems (LA-DDS), which reduce dosing frequency by providing extended therapeutic action. researchgate.net

Table 3: Components of a Prodrug System Utilizing a this compound-Derived Moiety

Prodrug ComponentRole in Drug DeliveryExample from Precursor
Parent Drug The active pharmaceutical ingredient (API) to be delivered.An anticancer agent with a free hydroxyl group.
Promoiety The carrier portion that modifies the drug's properties (derived from the precursor). researchgate.netThe N-methyl glutamic acid scaffold.
Linker The cleavable covalent bond connecting the drug and promoiety. researchgate.netAn ester bond formed between the drug's hydroxyl and the glutamic acid side-chain carboxyl.
Targeting Element A structural feature that directs the prodrug to a specific tissue or transporter.The glutamic acid structure may target amino acid transporters. researchgate.net

Biochemical and Biological Research Applications

Design and Synthesis of Enzyme Inhibitors and Receptor Ligands

Boc-N-Me-Glu(Obzl)-OH is a key intermediate in the rational design and synthesis of sophisticated molecules targeting enzymes and receptors. chemimpex.com The N-methylation provides resistance to enzymatic degradation by peptidases, a critical feature for developing peptide-based therapeutics. Furthermore, the protected glutamic acid scaffold allows for the precise introduction of a negatively charged or polar group upon deprotection, which can mimic natural substrates and interact with active sites of enzymes or binding pockets of receptors.

Researchers utilize this compound to construct peptidomimetics and other small molecules that function as antagonists or agonists. For instance, the glutamic acid core is fundamental in creating compounds that target glutamate (B1630785) receptors, which are pivotal in neurotransmission. A related, non-methylated compound, Boc-Glu(OBzl)-OH, has been instrumental in the synthesis of neurosteroid derivatives that act as potent inhibitors of N-methyl-D-aspartate (NMDA) receptors. researchgate.net Similarly, it has been used to create peptide-based inhibitors for enzymes like human caspases and human rhinovirus (HRV) 3C protease. caymanchem.com The incorporation of the N-methyl group via this compound allows chemists to further refine the conformational properties and metabolic stability of these potential therapeutic agents. chemimpex.com

Application AreaTarget ClassExample of Related Compound ApplicationReference
NeurotherapeuticsNMDA ReceptorsSynthesis of neurosteroid inhibitors using Boc-Glu(OBzl)-OH. researchgate.net
Antiviral AgentsViral ProteasesSynthesis of inhibitors for human rhinovirus (HRV) 3C protease using Boc-Glu-OBzl. caymanchem.com
Apoptosis ResearchCaspase EnzymesDevelopment of peptide-based caspase inhibitors using Boc-Glu-OBzl. caymanchem.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to optimize a lead compound's biological activity by making targeted chemical modifications. This compound is an invaluable tool in this process. The N-methyl group, in particular, has a profound impact on the resulting peptide's conformation and hydrogen-bonding capacity. By systematically replacing a standard glutamic acid residue with its N-methylated counterpart, researchers can probe the importance of the amide N-H group for receptor binding or enzyme inhibition.

This modification restricts the peptide backbone's flexibility, which can lock the molecule into a bioactive conformation, thereby increasing potency and selectivity. In a study on peptide aldehyde inhibitors of the 20S proteasome, various N-terminally protected amino acids, including the related Boc-L-Glu(OBzl)-OH, were used to synthesize a library of compounds to establish a clear SAR. mdpi.com The findings demonstrated how modifications at this position influence inhibitory activity. mdpi.com The use of this compound allows for a more nuanced exploration of these relationships, helping to delineate the precise structural requirements for optimal interaction with a biological target.

Exploration of Protein-Peptide and Enzyme-Substrate Interactions

Understanding the specific interactions between proteins and peptides or enzymes and their substrates is crucial for elucidating biological pathways and for designing targeted drugs. This compound is used to synthesize custom peptides that act as probes for these interactions. The glutamic acid side chain is important for establishing key binding contacts, and its protection as a benzyl (B1604629) ester allows for controlled synthesis before revealing the functional carboxyl group at a specific step. medchemexpress.commedchemexpress.com

Fluorogenic peptide substrates incorporating glutamic acid derivatives are widely used to study enzyme kinetics and screen for inhibitors. For example, the related compound Boc-Glu(OBzl)-Gly-Arg-AMC·HCl serves as a substrate for various proteases, where cleavage of the peptide releases a fluorescent molecule (AMC), allowing for real-time monitoring of enzyme activity. chemimpex.com This ability to mimic natural substrates is essential for exploring metabolic pathways and developing targeted treatments. chemimpex.com By incorporating an N-methylated residue using this compound, researchers can investigate how N-methylation affects substrate recognition and turnover rates, providing deeper insights into the steric and electronic requirements of an enzyme's active site.

Applications in Neuropharmacology and Neurological Disorder Research

This compound sees direct application in neuropharmacological research, particularly in studies concerning neurotransmitter modulation and the development of treatments for neurological disorders. chemimpex.com Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are implicated in numerous neurological conditions. The synthesis of molecules that can modulate glutamatergic signaling is a major goal in neuropharmacology.

The compound has been used to build analogs of neuropeptides or novel molecules targeting glutamate receptors. Research into neuroprotective agents has involved the synthesis of pregnanolone (B1679072) glutamate derivatives using Boc-Glu(OBzl)-OH, creating compounds that inhibit NMDA receptors and show promise for mitigating neuronal damage. researchgate.net The introduction of N-methylation via this compound can enhance the blood-brain barrier permeability and metabolic stability of these synthetic molecules, which are critical attributes for centrally-acting drugs.

Research AreaKey TargetRole of Glutamic Acid DerivativeReference
NeuroprotectionNMDA ReceptorsBuilding block for receptor inhibitors. researchgate.net
Neurotransmitter ModulationGlutamate ReceptorsSynthesis of receptor-targeting molecules. chemimpex.com

Role in Drug Discovery Pipelines

This compound is a foundational element in modern drug discovery pipelines. chemimpex.com Its role begins at the earliest stages of lead generation and extends through lead optimization. As a specialized amino acid, it is used to generate libraries of novel peptides and peptidomimetics for high-throughput screening against various therapeutic targets. molcore.com

Its utility in the synthesis of enzyme inhibitors and receptor ligands makes it central to programs in oncology, virology, and neurology. chemimpex.comresearchgate.netcaymanchem.com Furthermore, its application in SAR studies allows medicinal chemists to systematically refine the properties of lead compounds, improving their potency, selectivity, and pharmacokinetic profiles. mdpi.com By facilitating the creation of more stable and conformationally defined molecules, this compound contributes directly to the development of drug candidates with improved therapeutic potential, serving as a critical intermediate for active pharmaceutical ingredients (APIs). molcore.com

Analytical Methodologies for Characterization in Complex Matrices

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of protected amino acids like Boc-N-Me-Glu(Obzl)-OH, providing sensitive and specific detection. nih.govcreative-proteomics.com

Identification and Structural Elucidation:

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized intact, typically as a protonated molecule [M+H]⁺. For this compound (Molecular Weight: 351.4 g/mol ), the expected [M+H]⁺ ion would be observed at m/z 352.4. advancedchemtech.comchempep.com

Tandem mass spectrometry (MS/MS) is employed to further confirm the structure. Collision-induced dissociation (CID) of the precursor ion generates characteristic fragment ions. Key fragmentation patterns for N-methylated amino acids include the loss of water and carbon monoxide, resulting in the formation of an immonium ion. nih.gov Other common fragmentations involve the loss of the entire side chain or cleavage of the N-methyl group. nih.gov The specific fragmentation pattern of this compound provides a unique fingerprint for its unambiguous identification.

Quantitative Analysis:

When coupled with a separation technique like liquid chromatography (LC-MS), mass spectrometry allows for highly sensitive and selective quantification. This is crucial for determining the concentration of this compound in complex mixtures or for monitoring its presence during a chemical synthesis. Quantitative methods often involve the use of an internal standard, which can be a structurally similar molecule or an isotopically labeled version of the analyte (e.g., this compound-¹³C₅,¹⁵N) to ensure high accuracy and precision. sigmaaldrich.com

Gas chromatography-mass spectrometry (GC-MS) can also be used for amino acid analysis, though it typically requires a derivatization step to increase the volatility of the analyte. acs.orgnist.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating it from potential isomers and impurities. sci-hub.se

Purity Assessment:

Reversed-phase HPLC (RP-HPLC) is the most common mode used for purity analysis. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier like trifluoroacetic acid (TFA). The purity of the compound is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. Purity levels are often expected to be greater than 97% or 98%. sigmaaldrich.com

Separation of Isomers:

The synthesis of this compound can potentially lead to the formation of isomers, including enantiomers (D-isomer) and diastereomers. Chiral HPLC is essential for separating these stereoisomers to ensure the enantiomeric purity of the final product. rsc.orgtandfonline.com

Several strategies are employed for chiral separations:

Chiral Stationary Phases (CSPs): These columns contain a chiral selector immobilized on the solid support. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) have shown great versatility in separating a wide range of protected amino acids. rsc.orgcsic.essigmaaldrich.com Protein-based columns and those based on macrocyclic antibiotics are also effective. tandfonline.com

Chiral Derivatizing Agents: The analyte can be reacted with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. sci-hub.senih.gov Reagents like Marfey's reagent (FDAA) and its analogs are commonly used for this purpose. nih.govnih.gov

Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase to form transient diastereomeric complexes with the analyte, allowing for separation on an achiral column. sci-hub.se

The separation of cis-trans isomers, which can arise from the peptide bond involving proline or other imino acids, can also be achieved using HPLC, sometimes in conjunction with other techniques like capillary electrophoresis. oup.com

Spectroscopic Methods for Structural Confirmation (e.g., NMR, IR)

Spectroscopic techniques provide detailed information about the molecular structure of this compound, complementing the data obtained from mass spectrometry and chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule. Both ¹H and ¹³C NMR are used.

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule and their connectivity. For the related compound Boc-Glu(OBzl)-OH, characteristic signals would include those for the tert-butyl group of the Boc protecting group, the protons of the glutamic acid backbone, and the aromatic protons of the benzyl (B1604629) group. chemicalbook.com The N-methyl group in this compound would introduce a distinct singlet in the ¹H NMR spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. For a similar compound, distinct signals corresponding to the carbonyl carbons, the carbons of the protecting groups, and the aliphatic and aromatic carbons of the amino acid residue would be observed. rsc.org

Infrared (IR) Spectroscopy:

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mpg.de

For this compound, the IR spectrum would show characteristic absorption bands for:

N-H stretching: This band is absent due to N-methylation.

C=O stretching: Strong absorptions corresponding to the urethane (B1682113) carbonyl of the Boc group and the ester carbonyl of the benzyl ester. bas.bg

C-O stretching: Bands associated with the ester and carboxylic acid functionalities. researchgate.net

Aromatic C-H and C=C stretching: Signals from the benzyl group.

Fourier-transform infrared (FTIR) spectroscopy is the modern standard for this analysis, offering high resolution and sensitivity. bas.bgnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Boc-N-Me-Glu(Obzl)-OH, and how can reproducibility be ensured?

  • Methodology :

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) for amine protection and benzyl (Obzl) for carboxylate protection. Ensure anhydrous conditions during Boc group introduction to prevent hydrolysis .
  • Coupling Reactions : Employ carbodiimide-based reagents (e.g., DCC or EDC) with HOBt to minimize racemization. Monitor reaction progress via TLC (Rf comparison) and confirm completion with ninhydrin testing .
  • Purification : Use flash chromatography (silica gel, gradient elution) followed by recrystallization. Validate purity via HPLC (C18 column, UV detection at 214 nm) and NMR (integration ratios for protons) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Analytical Framework :

  • Spectroscopy : Acquire 1^1H and 13^13C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm functional groups and stereochemistry. Compare peaks with literature values for Boc and benzyl-protected analogs .
  • Chromatography : Use reverse-phase HPLC with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by area normalization). Validate via melting point analysis (theoretical vs. observed) .
  • Mass Spectrometry : Perform ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]⁺ ~422.4 g/mol) .

Q. What are the recommended storage conditions to maintain this compound stability?

  • Guidelines :

  • Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at -20°C. Avoid exposure to moisture to prevent hydrolysis of the benzyl ester .
  • Conduct periodic stability tests (e.g., TLC and NMR) after long-term storage to detect degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption)?

  • Troubleshooting Strategy :

  • Cross-Validation : Compare data with structurally similar compounds (e.g., Boc-protected glutamic acid derivatives) from peer-reviewed databases like SciFinder or Reaxys .
  • Advanced NMR Techniques : Use 2D experiments (COSY, HSQC) to assign ambiguous proton-carbon correlations. For IR, correlate unexpected peaks with possible byproducts (e.g., residual solvents or oxidation products) .
  • Computational Modeling : Simulate NMR shifts using DFT-based tools (e.g., Gaussian) to verify assignments .

Q. What experimental design principles optimize coupling efficiency in this compound-mediated peptide synthesis?

  • Optimization Framework :

  • Solvent Selection : Test polar aprotic solvents (DMF, DCM) to balance solubility and reactivity. Avoid DMF if racemization is observed .
  • Catalyst Screening : Evaluate coupling agents (e.g., HATU vs. PyBOP) for yield and enantiomeric purity. Use CD spectroscopy to monitor racemization .
  • Temperature Control : Lower reaction temperatures (0–4°C) may reduce side reactions but extend reaction time; balance via kinetic studies .

Q. How can researchers design experiments to investigate the stereochemical impact of N-methylation in this compound on peptide conformation?

  • Methodological Approach :

  • Comparative Synthesis : Synthesize peptides with/without N-methylation using this compound and Boc-Glu(Obzl)-OH. Use circular dichroism (CD) and X-ray crystallography to analyze secondary structure differences .
  • Molecular Dynamics (MD) : Simulate peptide folding in silico with AMBER or GROMACS to predict conformational changes induced by N-methylation .

Q. What strategies mitigate side reactions (e.g., benzyl ester cleavage) during Boc deprotection?

  • Mitigation Protocol :

  • Acid Selection : Use TFA in DCM (1:4 v/v) instead of HCl/dioxane to minimize ester hydrolysis. Monitor pH to avoid over-acidification .
  • Temperature Modulation : Conduct deprotection at 0°C with gradual warming to room temperature. Quench excess acid with cold ether to terminate reactions .
  • Byproduct Analysis : Use LC-MS to detect and quantify hydrolyzed products. Adjust reaction time or acid concentration iteratively .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.